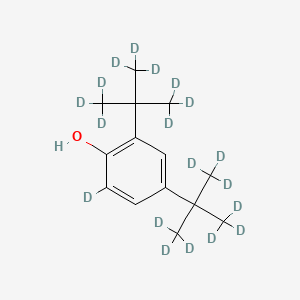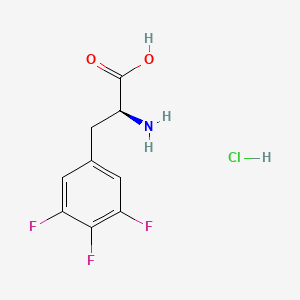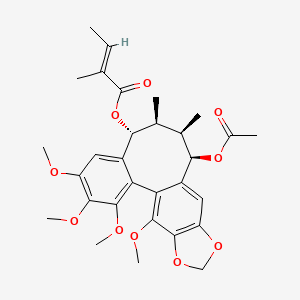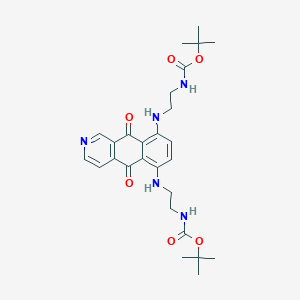
Pixantrone-bis-(2'-N-BOC)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pixantrone-bis-(2’-N-BOC) is a derivative of pixantrone, an aza-anthracenedione compound. Pixantrone itself is known for its use as an antineoplastic agent, particularly in the treatment of relapsed or refractory aggressive non-Hodgkin B-cell lymphomas . Pixantrone-bis-(2’-N-BOC) is a modified version of pixantrone, designed to enhance its stability and reduce toxicity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Pixantrone-bis-(2’-N-BOC) involves the protection of the amino groups in pixantrone with tert-butyloxycarbonyl (BOC) groups. This is typically achieved through a reaction with di-tert-butyl dicarbonate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the BOC groups.
Industrial Production Methods
Industrial production of Pixantrone-bis-(2’-N-BOC) follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Pixantrone-bis-(2’-N-BOC) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone form back to the hydroquinone form.
Substitution: Nucleophilic substitution reactions can occur at the amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinone and hydroquinone derivatives, as well as substituted amino derivatives.
科学的研究の応用
Pixantrone-bis-(2’-N-BOC) has several scientific research applications:
Chemistry: Used as a model compound for studying aza-anthracenedione chemistry.
Biology: Investigated for its interactions with DNA and proteins.
Medicine: Explored for its potential as a less cardiotoxic alternative to traditional anthracyclines in cancer therapy.
Industry: Used in the development of new antineoplastic agents with improved safety profiles.
作用機序
Pixantrone-bis-(2’-N-BOC) exerts its effects by intercalating into DNA and inhibiting topoisomerase II . This leads to the stabilization of protein-DNA complexes, resulting in double-stranded DNA breaks. The compound’s reduced cardiotoxicity is attributed to its inability to bind iron and generate reactive oxygen species .
類似化合物との比較
Similar Compounds
Mitoxantrone: Another aza-anthracenedione with similar DNA intercalating properties but higher cardiotoxicity.
Doxorubicin: An anthracycline with a similar mechanism of action but greater cardiotoxicity.
Uniqueness
Pixantrone-bis-(2’-N-BOC) is unique due to its reduced cardiotoxicity and enhanced stability compared to other similar compounds . This makes it a promising candidate for further development in cancer therapy.
特性
分子式 |
C27H35N5O6 |
|---|---|
分子量 |
525.6 g/mol |
IUPAC名 |
tert-butyl N-[2-[[6-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylamino]-5,10-dioxobenzo[g]isoquinolin-9-yl]amino]ethyl]carbamate |
InChI |
InChI=1S/C27H35N5O6/c1-26(2,3)37-24(35)31-13-11-29-18-7-8-19(30-12-14-32-25(36)38-27(4,5)6)21-20(18)22(33)16-9-10-28-15-17(16)23(21)34/h7-10,15,29-30H,11-14H2,1-6H3,(H,31,35)(H,32,36) |
InChIキー |
VRRQAZAFZRQUBU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NCCNC1=C2C(=C(C=C1)NCCNC(=O)OC(C)(C)C)C(=O)C3=C(C2=O)C=CN=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


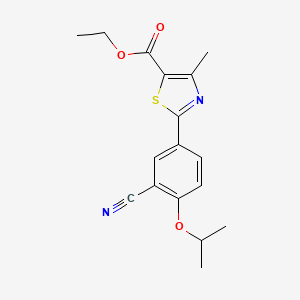
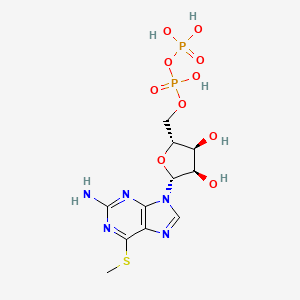
![(aE)-3-Bromo-4-hydroxy-a-[[(tetrahydro-2H-pyran-2-yl)oxy]imino]benzenepropanoic Acid](/img/structure/B13439418.png)
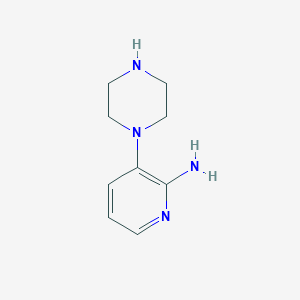
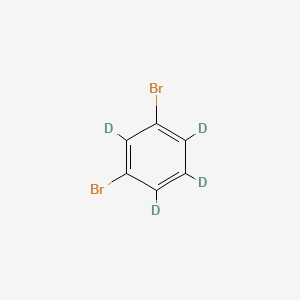
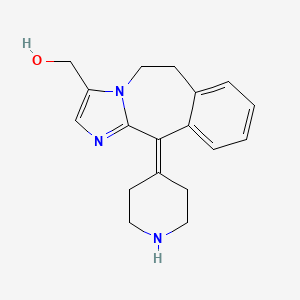
![potassium;1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[3-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfonatoindol-1-ium-2-yl]prop-2-enylidene]-3,3-dimethylindole-5-sulfonate](/img/structure/B13439429.png)
![(4S)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione](/img/structure/B13439434.png)

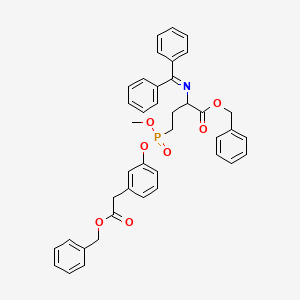
![(2R,3S,4S,5R)-4-fluoro-5-(hydroxymethyl)-2-[6-(5-prop-1-ynylpyridin-3-yl)purin-9-yl]oxolan-3-ol](/img/structure/B13439448.png)
